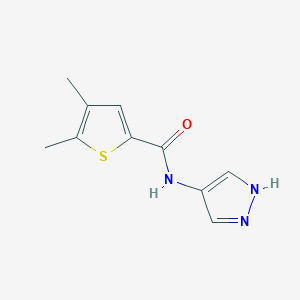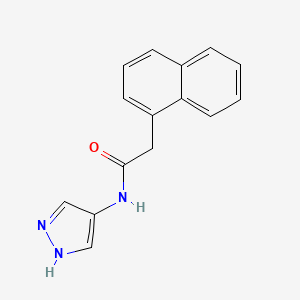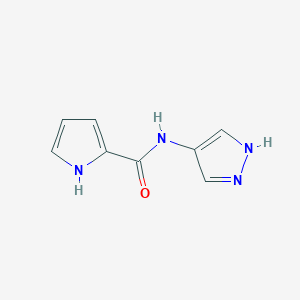![molecular formula C15H24N2O2S B7542136 N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7542136.png)
N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine, commonly known as DMMDA-2, is a research chemical that belongs to the class of phenethylamines. It is a psychoactive compound that has been studied for its potential use in scientific research.
Mécanisme D'action
The exact mechanism of action of DMMDA-2 is not fully understood. It is believed to act as a serotonin receptor agonist, which means it binds to and activates serotonin receptors in the brain. This leads to the release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the psychoactive effects of the compound.
Biochemical and Physiological Effects:
DMMDA-2 has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes changes in mood, perception, and thought processes. DMMDA-2 has been shown to have a long duration of action, with effects lasting up to 8 hours.
Avantages Et Limitations Des Expériences En Laboratoire
DMMDA-2 has several advantages for use in lab experiments. It is a potent and selective serotonin receptor agonist, which makes it useful for investigating the role of serotonin receptors in various physiological and pathological processes. However, it also has several limitations. It is a controlled substance, which makes it difficult to obtain and use in research. It also has potential risks associated with its use, including toxicity and adverse effects on the cardiovascular system.
Orientations Futures
There are several future directions for research on DMMDA-2. One area of interest is its potential use in the treatment of depression and anxiety disorders. DMMDA-2 has been shown to have antidepressant and anxiolytic effects in animal studies, and further research is needed to investigate its potential use in humans. Another area of interest is its potential use in the treatment of addiction. DMMDA-2 has been shown to have effects on the reward system in the brain, and further research is needed to investigate its potential use in the treatment of addiction. Finally, further research is needed to investigate the long-term effects of DMMDA-2 on the brain and body, as well as its potential for abuse and addiction.
Méthodes De Synthèse
The synthesis of DMMDA-2 involves the reaction of 3,4-dimethylphenethylamine with methylsulfonyl chloride and piperidine. The resulting compound is then purified using chromatography. The synthesis of DMMDA-2 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
DMMDA-2 has been studied for its potential use in scientific research. It has been shown to have psychoactive effects similar to other phenethylamines, such as mescaline and MDMA. DMMDA-2 has been used in studies to investigate its effects on serotonin receptors and its potential use in the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-12-4-5-14(10-13(12)2)11-16-15-6-8-17(9-7-15)20(3,18)19/h4-5,10,15-16H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEBTSKIOHGWLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2CCN(CC2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B7542076.png)









![3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide](/img/structure/B7542132.png)

![1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid](/img/structure/B7542151.png)